2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its inclusion of the 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties. Compounds containing this group have demonstrated significant bioactivity, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, including condensation and coupling reactions.
Condensation Reaction: This step involves the reaction of an appropriate amine with an aldehyde or ketone to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its bioactivity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Mechanism of Action
The mechanism of action of 2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-[(4-ethylphenyl)amino]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one: This compound has a similar quinazolinone core but features a thiophen-2-yl group instead of the 3,4,5-trimethoxyphenyl group.
2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline: This compound has a different core structure but shares the 4-ethylphenyl group.
Uniqueness
The uniqueness of 2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one lies in its combination of the quinazolinone core with the 3,4,5-trimethoxyphenyl group, which imparts significant bioactivity and potential therapeutic applications .
Properties
Molecular Formula |
C26H29N3O4 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(4-ethylanilino)-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H29N3O4/c1-6-16-7-9-19(10-8-16)28-26-27-15(2)24-20(29-26)11-17(12-21(24)30)18-13-22(31-3)25(33-5)23(14-18)32-4/h7-10,13-14,17H,6,11-12H2,1-5H3,(H,27,28,29) |
InChI Key |
BESNBPVCNKDZIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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